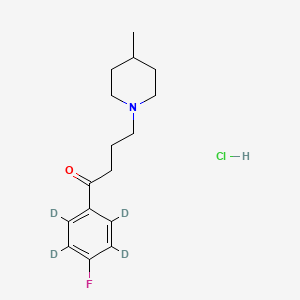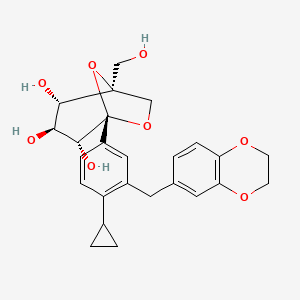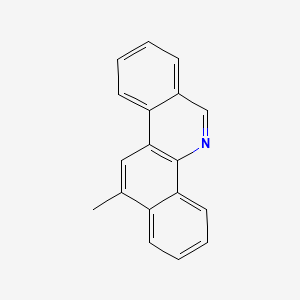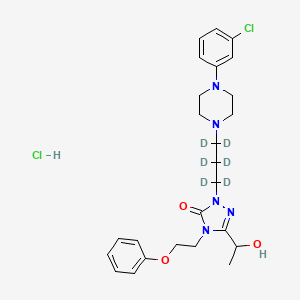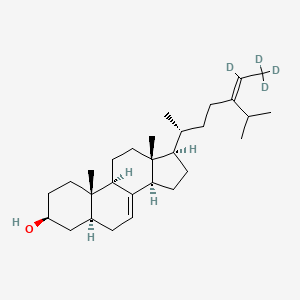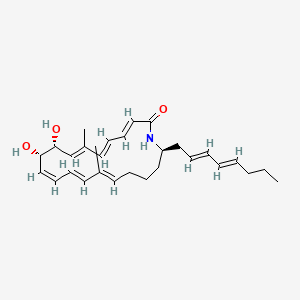
ent-Heronamide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Heronamide C: is a synthetic compound designed as a probe for the mode-of-action analysis of heronamide C. It exhibits significant antifungal activity and has been studied for its biological and chemical properties .
Preparation Methods
The synthesis of ent-Heronamide C involves a highly modular strategy. This strategy includes modular Suzuki coupling using boronate ester and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the creation of various analogs and derivatives. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Chemical Reactions Analysis
ent-Heronamide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
ent-Heronamide C has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mode-of-action of heronamide C and its analogs.
Biology: The compound’s antifungal activity makes it valuable for studying fungal cell biology and membrane interactions.
Medicine: Research into this compound’s biological activity could lead to the development of new antifungal therapies.
Industry: Its synthetic versatility allows for the exploration of new materials and chemical processes
Mechanism of Action
The mechanism of action of ent-Heronamide C involves its interaction with cell membrane components. The compound binds to liposomes consisting of lipids with saturated hydrocarbon chains in an irreversible manner. This binding disrupts the membrane structure, leading to antifungal activity. The C16-C17 double bond is crucial for its biological activity, and chiral recognition between this compound and cell membrane components plays a significant role .
Comparison with Similar Compounds
ent-Heronamide C is compared with several similar compounds, including:
Heronamide C: The parent compound with similar antifungal properties.
16,17-Dihydroheronamide C: A derivative with slight modifications in its structure.
8-Deoxyheronamide C: Another analog with variations in its functional groups
The uniqueness of this compound lies in its specific chiral recognition and the importance of the C16-C17 double bond for its biological activity .
Properties
Molecular Formula |
C29H41NO3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(3E,5E,7E,9R,10S,11Z,13E,15E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m0/s1 |
InChI Key |
SAMBOMHOYJPACQ-YPDURWNLSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C[C@H]1CCC/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
Canonical SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


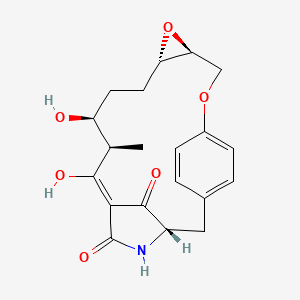
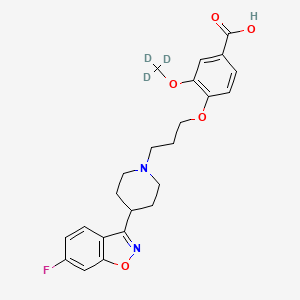

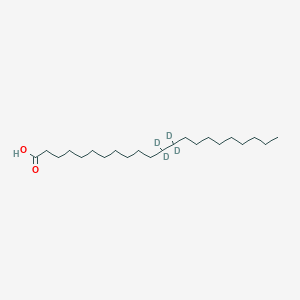
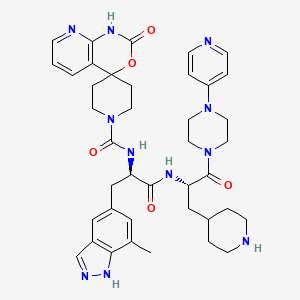


![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
